N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is an organic compound . It is available for purchase from certain chemical suppliers.
Molecular Structure Analysis
The molecular formula of this compound is C13H12N4O2. Unfortunately, detailed structural analysis information is not available in the search results.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
This compound is likely a solid at room temperature . It is soluble in hot water and organic solvents, but insoluble in alcohol and ether . The molecular weight is 256.265.Wissenschaftliche Forschungsanwendungen
Glutamatergic Modulation in Auditory Processing
- Studies on N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, have shed light on the critical role of glutamatergic neurotransmission in auditory information processing in the human brain. Research demonstrates that compounds affecting NMDA receptors can influence auditory mismatch negativity (MMN) and P300 event-related potentials (ERPs), which are crucial for cognitive functions and auditory processing. This understanding helps in deciphering the complex mechanisms underlying cognitive disorders and potential therapeutic targets (Gunduz-Bruce et al., 2012).
Insights into Cognitive and Psychotic Disorders
- Ketamine, acting as an NMDA receptor antagonist, has been used to model cognitive impairments and psychotic symptoms in research, providing insights into the underlying neurobiological mechanisms of disorders such as schizophrenia. This approach has allowed for a deeper understanding of the role of glutamate in cognitive functions and its implications for developing new treatment strategies for cognitive and psychotic disorders (Malhotra et al., 1997).
Exploring the Role of Glutamate in Schizophrenia
- Investigating the glutamatergic system's involvement in schizophrenia through the use of NMDA receptor antagonists like ketamine has highlighted a paradoxical increase in synaptic glutamate release. This line of research, including the measurement of metabolites like glutamine, supports the NMDA receptor hypofunction hypothesis in schizophrenia and suggests a complex interplay between glutamate and the symptoms of schizophrenia. Elevated glutamine levels, associated with psychotic symptoms, underscore the potential for targeting glutamatergic neurotransmission in therapeutic interventions (Bustillo et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYEAVBPFSQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.